N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Description
N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at the 5-position and a naphthalene-2-carboxamide moiety at the 2-position. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions, making it a privileged structure for drug design .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-17-9-5-4-8-16(17)19-22-23-20(26-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSVBPQSMPAEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazides with Carboxylic Acid Derivatives
The most widely documented method involves the cyclocondensation of 2-methoxybenzohydrazide with naphthalene-2-carboxylic acid derivatives. This reaction typically employs dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate oxadiazole ring formation.
Reaction Scheme:
- Hydrazide Preparation: 2-Methoxybenzoic acid is converted to its hydrazide derivative via treatment with hydrazine hydrate in ethanol under reflux.
- Cyclocondensation: The hydrazide reacts with naphthalene-2-carbonyl chloride in the presence of POCl₃ at 80–100°C for 6–8 hours.
- Workup: The crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from methanol, yielding 58–62% of the target compound.
Critical Parameters:
- Solvent Choice: Dichloromethane or tetrahydrofuran (THF) optimizes solubility of intermediates.
- Stoichiometry: A 1:1.2 molar ratio of hydrazide to acyl chloride minimizes side products.
Alternative Route via Carbodiimide-Mediated Coupling
A patent-derived method (EP2520575B1) describes coupling 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine with naphthalene-2-carboxylic acid using carbodiimide reagents.
Procedure:
- Activation: Naphthalene-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
- Coupling: The activated acid reacts with the oxadiazole amine at room temperature for 12 hours.
- Isolation: Post-reaction, the mixture is extracted with methylene chloride, dried over Na₂SO₄, and purified via flash chromatography (yield: 36–42%).
Advantages:
- Avoids harsh dehydrating agents.
- Suitable for heat-sensitive intermediates.
Optimization Strategies and Yield Enhancement
Catalytic Improvements
Recent studies demonstrate that microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating the hydrazide and acyl chloride mixture at 100 W for 5 minutes in POCl₃ increases yields to 74% while reducing byproduct formation.
Solvent-Free Conditions
Green chemistry approaches utilizing mechanochemical grinding (ball milling) of 2-methoxybenzohydrazide and naphthalene-2-carboxylic anhydride achieve 68% yield without solvents, enhancing sustainability.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Pilot-scale studies show that continuous flow reactors improve heat transfer and mixing efficiency compared to batch processes. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Residence Time | 12 minutes | Maximizes conversion |
| Temperature | 85°C | Balances rate and decomposition |
| Catalyst Loading | 0.5 mol% FeCl₃ | Accelerates cyclization |
Crystallization Optimization
Industrial recrystallization employs antisolvent addition (water into methanol) to control crystal size distribution, ensuring consistent bioavailability in pharmaceutical formulations.
Characterization and Quality Control
Spectroscopic Validation
Key Analytical Data:
Impurity Profiling
Common byproducts include:
- Naphthalene-2-carboxylic Acid: <0.3% (controlled via excess hydrazide).
- Dimerized Oxadiazoles: <0.1% (suppressed by inert atmosphere).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | 58–62 | 99.5 | High | Moderate (POCl₃ use) |
| Carbodiimide Coupling | 36–42 | 98.8 | Medium | Low |
| Microwave-Assisted | 74 | 99.7 | High | Moderate |
| Solvent-Free | 68 | 99.2 | Low | Minimal |
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has been investigated for various biological activities:
- Antimicrobial Activity : Studies indicate potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL.
- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated significant growth inhibition in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Anti-inflammatory and Analgesic Properties : Preliminary research suggests that this compound may also exhibit anti-inflammatory effects, making it a candidate for further exploration in pain management therapies.
Materials Science
The unique structure of this compound allows for applications in materials science:
- Fluorescent Materials : The compound's ability to emit fluorescence makes it suitable for use in the development of new materials with specific optical properties.
- Conductive Polymers : Its chemical structure can be utilized in the synthesis of conductive polymers, which have applications in electronic devices.
Antimicrobial Activity Case Study
A study focused on the antimicrobial efficacy of this compound revealed:
- In Vitro Testing : The compound was tested against several bacterial strains. The results indicated a broad spectrum of activity with notable potency comparable to established antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
Anticancer Activity Case Study
In another investigation, the anticancer properties were assessed using various human cancer cell lines:
- Cell Lines Tested : The compound was tested against SNB-19 and OVCAR-8 cell lines.
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
These findings suggest that the compound's mechanism of action may involve targeting specific enzymes associated with cell proliferation .
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxyphenyl group provides electron-donating effects, contrasting with chloro (e.g., ) or fluoro () substituents, which are electron-withdrawing. This difference may alter interactions with hydrophobic pockets or hydrogen-bond acceptors in target proteins.
Table 2: Activity Comparisons of Oxadiazole Derivatives
- Antiproliferative Activity : The 4-chlorophenyl analog () showed moderate activity (GP: 45.20), suggesting that chloro substituents may enhance cytotoxicity compared to methoxy groups.
- Antimicrobial vs. Anticancer : Methoxy-substituted compounds (e.g., ) demonstrate cancer cell selectivity, while chlorophenyl derivatives () show broader antimicrobial effects.
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a notable compound within the class of oxadiazole derivatives, which has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure that combines a naphthalene moiety with an oxadiazole ring. The molecular formula is CHNO, and its structural characteristics are pivotal for its biological activity. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
This compound has been investigated for several biological activities:
- Anticancer Activity : The compound has shown promise as a potential inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. Studies indicate that it can effectively occupy the hinge region of the VEGFR-2 binding site, validating its pharmacophoric features as an inhibitor .
- Antimicrobial Properties : Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness is often measured through minimum inhibitory concentration (MIC) assays, where it has shown potent inhibition against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further research is required to elucidate the underlying mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other oxadiazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | Similar oxadiazole structure with a different methoxy substitution | Potentially different biological activity due to position of methoxy group |
| N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | Contains a chlorophenyl group instead of methoxy | May exhibit enhanced antimicrobial properties due to chlorine substitution |
This table highlights how variations in substituents can influence the biological activity of oxadiazole derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- VEGFR Inhibition Study : A synthesis and evaluation study demonstrated that this compound effectively inhibits VEGFR-2 in vitro. The study confirmed that modifications to the naphthalene moiety can enhance binding affinity and selectivity .
- Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong efficacy .
- Cytotoxicity Assays : Further investigations into cytotoxic effects showed that the compound could induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
Q & A
Q. Basic
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% acceptable for preliminary studies).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration (e.g., methoxy proton at ~3.8 ppm, naphthalene aromatic protons at 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected [M+H]⁺: m/z 388.12).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.4%) .
What advanced techniques are suitable for resolving contradictions in bioactivity data across assays?
Advanced
Contradictions may arise from assay conditions (e.g., pH, solvent polarity). Mitigation strategies:
- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Solvent Optimization : Replace DMSO with PBS or cyclodextrin complexes if solubility artifacts occur.
- Target-Specific Assays : Use in vitro enzyme inhibition (e.g., COX-2, LOX) and in silico docking (AutoDock Vina) to validate mechanism .
How can X-ray crystallography elucidate the compound’s conformation and intermolecular interactions?
Q. Advanced
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/methanol).
- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and hydrogen bonding networks.
- Key Outputs : Analyze dihedral angles between the oxadiazole and naphthalene rings; identify π-π stacking or H-bonding (e.g., carboxamide-NH to methoxy-O) .
How do structural modifications on the oxadiazole ring influence biological activity?
Q. Advanced
- Substituent Effects :
- Methodology : Perform SAR studies using analogues with systematic substitutions (e.g., halogen, alkyl, aryl). Assess activity via standardized assays (e.g., microdilution for antimicrobials, radioligand displacement for receptors) .
What computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADME Prediction : Use SwissADME to calculate logP (expected ~3.5), topological polar surface area (~90 Ų), and blood-brain barrier permeability (likely low).
- Metabolism : Simulate cytochrome P450 interactions (CYP3A4/2D6) via StarDrop’s WhichP450 module.
- Toxicity : Run ProTox-II to estimate hepatotoxicity risk and LD₅₀ (rodent) .
How can crystallographic data inform co-crystallization studies with biological targets?
Q. Advanced
- Co-Crystallization : Soak protein crystals (e.g., human serum albumin) with 1 mM compound solution.
- Density Maps : Analyze Fo-Fc maps in Coot to identify binding pockets (e.g., Sudlow site I for naphthalene interactions).
- Thermodynamics : Validate binding via ITC (ΔG ≈ -10 kcal/mol expected for strong interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
